1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol is a chemical compound that belongs to the class of isoquinolines. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an octahydroisoquinolinol structure. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol typically involves the following steps:
Formation of the Phenyl Ring: The initial step involves the preparation of the 4-(dimethylamino)phenyl group. This can be achieved through the nitration of aniline followed by reduction and subsequent dimethylation.
Cyclization: The next step involves the cyclization of the phenyl group with a suitable precursor to form the octahydroisoquinoline structure. This can be achieved through a Pictet-Spengler reaction, where the phenyl group reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group or other substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol can be compared with other similar compounds, such as:
1-[4-(dimethylamino)phenyl]isoquinoline: This compound lacks the octahydro structure and has different chemical and biological properties.
1-[4-(dimethylamino)phenyl]tetrahydroisoquinoline: This compound has a tetrahydro structure instead of an octahydro structure, leading to different reactivity and applications.
1-[4-(dimethylamino)phenyl]quinoline: This compound has a quinoline structure, which affects its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-19(2)14-8-6-13(7-9-14)16-15-5-3-4-10-17(15,20)11-12-18-16/h6-9,15-16,18,20H,3-5,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWFTHZGKMRDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3CCCCC3(CCN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.